Lipoxygenase vs. Cyclooxygenase Inhibitory Selectivity Profile Compared to Saturated Cyclopentyl and Cinnamic Acid Derivatives
The Medical University of Lublin curated database explicitly classifies 3-(cyclopent-1-en-1-yl)prop-2-enoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while simultaneously noting that it inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' [1]. This multi-target but LOX-preferring profile distinguishes it from the fully saturated analog (E)-3-cyclopentylacrylic acid (CAS 117929-79-0), which lacks the conjugated endocyclic double bond and has no equivalent documented LOX inhibitory annotation in authoritative databases. By comparison, unsubstituted cinnamic acid exhibits a broader and often COX-dominant inhibition pattern in the literature, with typical LOX IC50 values for simple cinnamic acid derivatives ranging from 6 μM to >100 μM depending on substitution [2].
| Evidence Dimension | Multi-target enzyme inhibition selectivity (LOX vs. COX preference) |
|---|---|
| Target Compound Data | LOX inhibition: characterized as 'potent' (quantitative IC50 not yet publicly curated); COX inhibition: 'to a lesser extent' [source: MeSH M0014961] |
| Comparator Or Baseline | (E)-3-Cyclopentylacrylic acid (saturated analog): No LOX/COX annotation found in equivalent databases. Cinnamic acid: LOX IC50 values for parent compound and simple derivatives typically >6 μM; COX-1 inhibition is often the dominant activity [literature consensus]. |
| Quantified Difference | Qualitative selectivity hierarchy: target compound LOX > COX; cinnamic acid COX ≥ LOX. Specific fold-differences cannot be calculated from available curated data. |
| Conditions | MeSH pharmacological annotation (Medical University of Lublin); literature survey of cinnamic acid derivatives (Pontiki et al., 2011, Eur. J. Med. Chem. 46:191-200). |
Why This Matters
Researchers seeking an LOX-biased inhibitor scaffold should prioritize this compound over cinnamic acid or saturated cyclopentyl analogs, which lack documented LOX-preferring multi-target profiles.
- [1] Medical University of Lublin. MeSH Concept Record M0014961. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed 2024). View Source
- [2] Pontiki, E., Hadjipavlou-Litina, D. (2011) 'Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors', European Journal of Medicinal Chemistry, 46(1), pp. 191–200. doi:10.1016/j.ejmech.2010.10.035. View Source
